molecular formula C24H25ClN2O4S B298114 N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide

N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide

Cat. No. B298114
M. Wt: 473 g/mol
InChI Key: LZVKZOVGIKUNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide, also known as CMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various biomedical applications. CMA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 456.96 g/mol.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. By inhibiting HDACs, N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide can induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has also been shown to have anti-angiogenic properties, which means it can inhibit the growth of blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide in lab experiments is its high potency. N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is its potential toxicity. N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to be toxic to some normal cells, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide. One area of interest is the development of new anticancer drugs based on N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide. Researchers are also exploring the potential use of N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are investigating the use of N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide in combination with other drugs to enhance its effectiveness and reduce toxicity.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide can be synthesized using a multi-step process that involves the reaction of various chemicals such as 3-chloro-4-methylphenyl isocyanate, 2-amino-5-ethoxybenzenesulfonamide, and 2-bromo-N-(4-methylphenyl)acetamide. The synthesis of N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is a complex process that requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has been studied extensively for its potential use in various biomedical applications. One of the most promising applications of N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is in the development of anticancer drugs. Studies have shown that N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide

Molecular Formula

C24H25ClN2O4S

Molecular Weight

473 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H25ClN2O4S/c1-4-31-23-8-6-5-7-22(23)27(32(29,30)20-13-9-17(2)10-14-20)16-24(28)26-19-12-11-18(3)21(25)15-19/h5-15H,4,16H2,1-3H3,(H,26,28)

InChI Key

LZVKZOVGIKUNAW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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